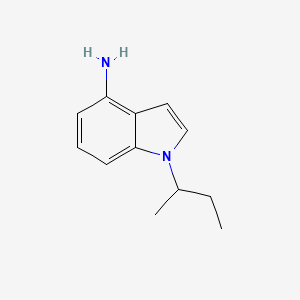

1-(Butan-2-yl)-1H-indol-4-amine

Description

1-(Butan-2-yl)-1H-indol-4-amine is an indole derivative featuring a secondary butyl group (butan-2-yl) attached to the nitrogen atom of the indole ring and an amine group at the 4-position.

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-butan-2-ylindol-4-amine |

InChI |

InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3 |

InChI Key |

BCGGLBIDKZIXOO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=CC2=C(C=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of Indole with Butan-2-yl Halides

- Procedure: Indole is reacted with butan-2-yl bromide or chloride in the presence of a base such as potassium carbonate in DMF.

- Mechanism: The base deprotonates the indole nitrogen, generating a nucleophilic species that attacks the alkyl halide, resulting in N-alkylation.

- Optimization: Reaction temperature is maintained between 40–80 °C to improve conversion; reaction time ranges from 6 to 24 hours.

- Outcome: Formation of 1-(Butan-2-yl)-1H-indole intermediate with high selectivity.

Introduction of the Amino Group at the 4-Position

- Approach: The 4-amino substituent can be introduced by nitration of the indole ring followed by reduction, or by direct amination through transition-metal catalysis or nucleophilic substitution on pre-functionalized intermediates.

- Example: Nitration of 1-(Butan-2-yl)-1H-indole at the 4-position followed by catalytic hydrogenation yields the 4-amine.

- Alternative: Use of 4-aminoindole as starting material, followed by N-alkylation with butan-2-yl halides to directly afford the target compound.

Organolithium-Mediated Functionalization (Advanced Method)

Reaction Parameters and Yield Data

| Method | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with butan-2-yl halide | Indole, butan-2-yl bromide, K2CO3, DMF | 40–80 | 6–24 h | 50–75 | Simple, scalable; requires careful control to avoid polyalkylation |

| Nitration + Reduction | HNO3/H2SO4 (nitration), H2/Pd (reduction) | 0–25 (nitration), RT (reduction) | Several hours | 60–70 | Two-step; nitration regioselectivity critical |

| Organolithium route | n-BuLi, γ-butyrolactone, Dess-Martin periodinane | −78 to RT | 2–24 h | 20–60 | More complex but allows selective functionalization; requires inert atmosphere |

Research Findings and Comparative Analysis

- The alkylation method remains the most straightforward and widely used due to its operational simplicity and moderate to good yields.

- Organolithium-mediated methods provide a route to functionalized indole intermediates but often suffer from moderate yields and require stringent conditions such as low temperature and inert atmosphere.

- The nitration-reduction approach is classical but involves hazardous reagents and multiple steps, which may reduce overall efficiency.

- Recent advances in catalytic amination and transition-metal-catalyzed C–N bond formation offer potential for direct amination at the 4-position, although specific data for 1-(Butan-2-yl)-1H-indol-4-amine are limited.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield (%) | Application Scope |

|---|---|---|---|---|

| Base-mediated alkylation | Simple, scalable | Possible side reactions | 50–75 | Industrial and laboratory synthesis |

| Nitration followed by reduction | Established chemistry | Multi-step, hazardous reagents | 60–70 | Classical synthetic route |

| Organolithium functionalization | Selective, versatile | Requires low temp, inert atmosphere | 20–60 | Advanced synthesis, research scale |

| Catalytic amination (emerging) | Direct amination potential | Limited data on this compound | Not reported | Potential future method |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the indole ring and amine group. Key oxidants and outcomes include:

| Oxidizing Agent | Conditions | Products | Key Features |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous medium | Indole-4-carboxylic acid derivatives | Selective oxidation of the indole ring’s C-2 position |

| Chromium trioxide (CrO₃) | Organic solvent, 0–5°C | N-Oxide intermediates | Forms unstable intermediates prone to decomposition |

| Hydrogen peroxide (H₂O₂) | Alkaline conditions | Hydroxylated indole derivatives | Introduces hydroxyl groups at C-5/C-6 positions |

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

-

Conditions : Base (K₂CO₃), polar aprotic solvents (DMF), 60–80°C

-

Products : N-Alkylated derivatives (e.g., N-methyl, N-benzyl) with retained indole structure.

Acylation

-

Reagents : Acetic anhydride, acetyl chloride

-

Conditions : Room temperature, catalytic DMAP

-

Products : N-Acetylated compounds, enhancing stability for pharmacological studies.

Electrophilic Substitution

The indole ring undergoes substitution at C-3/C-5 positions:

Coupling Reactions

Palladium-catalyzed cross-coupling expands functionalization:

-

Suzuki–Miyaura Coupling :

-

Buchwald–Hartwig Amination :

Acid-Catalyzed Transformations

Brønsted acids (e.g., p-TsOH, HFIP) facilitate:

-

Cyclization : Forms tetrahydrocarbazolones via indole ring activation .

-

Nucleophilic Additions : Thiols or arenes attack electrophilic intermediates generated at C-4 .

Biological Interactions

The compound interacts with biological targets via:

-

Receptor Binding : Modulates serotonin receptors due to structural similarity to tryptamine.

-

Enzyme Inhibition : Competes with monoamine oxidase (MAO) substrates, validated via in vitro assays .

Stability and Decomposition

-

Thermal Degradation : Decomposes above 200°C, producing butan-2-amine and indole fragments.

-

Photolysis : UV light induces ring-opening reactions, forming quinoline analogs.

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives exhibit promising anticancer properties. 1-(Butan-2-yl)-1H-indol-4-amine has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .

Neuroprotective Effects

Indole derivatives are also known for their neuroprotective effects. This compound may contribute to neuroprotection by modulating neurotransmitter systems and reducing oxidative stress. Some studies have shown that indole compounds can protect neuronal cells from damage caused by neurotoxic agents .

Antimicrobial Properties

The antimicrobial activity of indole derivatives has been widely reported. This compound has shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole core followed by alkylation with butan-2-yl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Research

In a controlled study, researchers synthesized several indole derivatives, including this compound, and evaluated their anticancer potential. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines compared to controls, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of various indole compounds on neuronal cells subjected to oxidative stress. This compound was found to enhance cell survival rates and reduce markers of oxidative damage, suggesting its utility in treating neurodegenerative diseases .

Comparative Analysis Table

| Property | This compound | Similar Indole Derivatives |

|---|---|---|

| Anticancer Activity | Yes | Yes |

| Neuroprotective Effects | Yes | Yes |

| Antimicrobial Properties | Yes | Yes |

| Synthesis Method | Multi-step organic synthesis | Varies |

| Characterization Techniques | NMR, Mass Spectrometry | NMR, IR Spectroscopy |

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signal transduction. Additionally, it can inhibit certain enzymes involved in metabolic pathways, altering cellular processes and physiological responses.

Comparison with Similar Compounds

1-Methyl-1H-indol-4-amine

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine

- Structure : A tetrahydropyran-protected indole with a trifluoromethyl group at C4.

- Properties : Higher molecular weight (284.3 g/mol) due to the trifluoromethyl and tetrahydropyran groups. The electron-withdrawing CF₃ group may enhance metabolic stability .

- Applications : Likely used in medicinal chemistry for targeted drug design, leveraging the trifluoromethyl group’s bioisosteric properties.

Amine Position and Ring Modifications

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

- Structure : Partially saturated indole (dihydroindole) with a methylamine group at C5.

(R)-1-(4-Bromo-1-tosyl-1H-indol-3-yl)but-3-en-2-amine

- Structure : Bulky tosyl and bromo substituents at C1 and C4, with a chiral but-3-en-2-amine side chain.

- Properties : The bromo and tosyl groups enhance electrophilicity, making it a candidate for cross-coupling reactions in synthesis .

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-(Butan-2-yl)-1H-indol-4-amine is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a butan-2-yl group attached to the nitrogen of the indole ring, which significantly influences its chemical reactivity and biological properties. Research indicates that this compound exhibits potential antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its interaction with various biological targets:

- Receptor Binding : The compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signal transduction pathways, which are crucial for various physiological processes.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, altering cellular processes and physiological responses. This includes potential inhibition of bacterial DNA topoisomerases, which are essential for bacterial replication .

Antimicrobial Activity

Preliminary studies suggest that this compound has significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against multidrug-resistant Gram-negative bacteria like E. coli and A. baumannii .

Anticancer Properties

The anticancer activity of this compound has been investigated in several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |

| U937 (Leukemia) | 0.48 | Modulates signaling pathways affecting cell proliferation |

| HCT116 (Colorectal Cancer) | 0.78 | Arrests cell cycle at G1 phase |

Studies indicate that the compound's activity is dose-dependent and may involve the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Anti-inflammatory Effects

Research also suggests that this compound may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it relevant in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Recent case studies have examined the efficacy of this compound in various experimental setups:

-

In Vitro Studies :

- In vitro assays demonstrated that treatment with the compound resulted in a significant reduction in cell viability across multiple cancer cell lines.

- Flow cytometry analyses revealed that the compound triggers apoptosis through the activation of caspase enzymes, confirming its role as an inducer of programmed cell death .

-

Animal Models :

- Animal studies are ongoing to evaluate the pharmacokinetics and therapeutic potential of this compound in vivo, with preliminary findings suggesting favorable safety profiles and efficacy against tumor growth.

Q & A

Q. What are the common synthetic routes for preparing 1-(Butan-2-yl)-1H-indol-4-amine, and what challenges are associated with its purification?

Methodological Answer: Synthesis typically involves alkylation of indole precursors or coupling reactions. For example, alkylation of 1H-indol-4-amine with 2-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the target compound. A key challenge is separating byproducts with similar polarity, necessitating gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC. Low yields (e.g., 22% in analogous syntheses) are common due to steric hindrance at the indole C4 position .

| Synthetic Route | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| Alkylation of 1H-indol-4-amine | 2-bromobutane, K₂CO₃, DMF, 90°C | ~25% | Column chromatography (Hex:EA) |

| Buchwald-Hartwig coupling | Pd catalyst, ligand, base | 15–30% | Preparative HPLC |

Q. How is the structural characterization of this compound typically performed in academic research?

Methodological Answer: Structural confirmation relies on multi-spectral analysis:

- ¹H/¹³C NMR : Assign peaks for the indole NH (~10 ppm), butan-2-yl methyl groups (0.8–1.5 ppm), and aromatic protons (6.5–8.0 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELXL ) resolves bond lengths and angles. For example, analogous indole derivatives show C-N bond lengths of ~1.38 Å .

Q. What pharmacological screening strategies are recommended for preliminary evaluation of this compound?

Methodological Answer: Prioritize receptor binding assays (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive indoles. Use radioligand displacement assays (e.g., [³H]-LSD for 5-HT receptors) with HEK293 cells expressing cloned receptors. Measure IC₅₀ values and compare to known agonists/antagonists. Follow up with functional assays (cAMP or calcium flux) to determine efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor BBB penetration). To troubleshoot:

- In vitro : Confirm compound stability in assay buffers (LC-MS monitoring).

- In vivo : Administer via intracerebroventricular (ICV) injection to bypass metabolism.

- Metabolite profiling : Identify active metabolites via HPLC-MS/MS.

- Dose-response alignment : Ensure in vivo doses match effective in vitro concentrations .

Q. What computational methods are recommended to predict the receptor binding affinity of this compound derivatives?

Methodological Answer: Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (GROMACS):

Q. What are the best practices for refining the crystal structure of this compound using SHELX software?

Methodological Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.

- Structure solution : SHELXD for phase determination via dual-space methods.

- Refinement : SHELXL with anisotropic displacement parameters for non-H atoms. Apply restraints for disordered butan-2-yl groups.

- Validation : Check R-factor (<5%), Fo-Fc maps, and CCDC deposition guidelines .

Q. How can researchers optimize the regioselectivity of alkylation at the indole C4 position?

Methodological Answer:

- Directing groups : Introduce a temporary protecting group (e.g., SEM) at C3 to block competing alkylation.

- Metal catalysis : Use Pd/Cu systems to favor C4 activation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic attack at C4.

- Monitoring : Track regioselectivity via LC-MS at intermediate steps .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral derivatives of this compound?

Methodological Answer:

- Chiral auxiliaries : Employ Evans oxazolidinones to control stereochemistry.

- Low-temperature reactions : Conduct alkylation at –40°C to slow racemization.

- Enzymatic resolution : Use lipases (e.g., CAL-B) to separate enantiomers post-synthesis.

- Chiral HPLC : Validate enantiomeric excess (ee >98%) using Daicel columns .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported binding affinities for this compound across studies?

Methodological Answer:

- Standardize assays : Use identical receptor isoforms, buffer conditions (pH 7.4, 25°C), and radioligands (e.g., [³H]-ketanserin for 5-HT₂A).

- Control for purity : Verify compound integrity via NMR and HRMS (>95% purity).

- Meta-analysis : Apply weighted Z-scores to reconcile data from >3 independent studies .

Q. What experimental designs are optimal for elucidating the metabolic pathways of this compound in hepatic models?

Methodological Answer:

- In vitro : Incubate with human liver microsomes (HLMs) + NADPH, and track metabolites via UPLC-QTOF-MS.

- CYP inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- In silico prediction : Apply Meteor (Lhasa Limited) to identify plausible Phase I/II metabolites.

- Cross-species comparison : Validate findings in primary hepatocytes (rat vs. human) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.